4H-Cyclopenta(def)phenanthrene, ethyl-
Description
Contextualizing Polycyclic Aromatic Hydrocarbons (PAHs) in Advanced Chemical Research
Polycyclic aromatic hydrocarbons (PAHs) are a class of organic compounds composed of two or more fused aromatic rings. nih.gov Their inherent structural diversity and rich π-electron systems make them a cornerstone of materials science and organic electronics. nih.govepa.gov PAHs are ubiquitous, formed from both natural and anthropogenic processes, such as the incomplete combustion of organic matter. chemistryviews.org In the realm of advanced chemical research, PAHs are investigated for their potential applications in areas like organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and as molecular building blocks for complex supramolecular structures. chemrxiv.orgnist.gov The electronic properties of PAHs, including their HOMO-LUMO gaps, can be tuned through chemical modification, making them highly versatile for various applications. nist.gov
Structural Significance of the 4H-Cyclopenta(def)phenanthrene Scaffold in Organic Chemistry
The 4H-Cyclopenta(def)phenanthrene scaffold is a unique PAH that features a five-membered ring fused to a phenanthrene (B1679779) unit. nist.govresearchgate.net This structural motif imparts a combination of properties from both fluorene (B118485) and phenanthrene. The core scaffold is noted for its planarity and extended π-conjugation, which are crucial for its use in photoactive materials. plantarchives.org Research has shown that the 4H-Cyclopenta(def)phenanthrene unit is a valuable building block for creating blue-light-emitting polymers, a significant area of development in display technology. chemrxiv.org The synthesis of the parent scaffold can be achieved through a multi-step process, often starting from pyrene (B120774). chemrxiv.org
The Role of Ethyl-Substitution in Modulating Reactivity and Properties of PAHs
The introduction of an ethyl group onto a PAH scaffold, creating a compound such as ethyl-4H-Cyclopenta(def)phenanthrene, can significantly modulate its physical and electronic properties. Alkyl substitution in PAHs is known to influence their reactivity. For instance, alkyl groups can enhance the reactivity of PAHs towards certain electrophilic reactions.
While specific experimental data on the reactivity of ethyl-4H-Cyclopenta(def)phenanthrene is not extensively documented in publicly available literature, general principles of organic chemistry suggest that the ethyl group, being electron-donating, would increase the electron density of the aromatic system, potentially making it more susceptible to electrophilic attack. Furthermore, the ethyl group can improve the solubility of the PAH in organic solvents, which is a critical factor for its processing and application in fabricating thin films for electronic devices. The presence of the ethyl group can also influence the solid-state packing of the molecules, which in turn affects the bulk electronic properties of the material.
Research Gaps and Future Perspectives in Ethylated Cyclopenta(def)phenanthrene Chemistry
The study of ethyl-4H-Cyclopenta(def)phenanthrene is an area with considerable room for exploration. A significant research gap is the lack of detailed, publicly available experimental data on its specific physicochemical properties, including comprehensive spectroscopic and electrochemical characterization. While the synthesis of the parent compound is established, detailed and optimized procedures for the selective ethylation of the 4H-Cyclopenta(def)phenanthrene scaffold are not widely reported.
Future research should focus on the systematic investigation of the synthesis, purification, and characterization of ethyl-4H-Cyclopenta(def)phenanthrene. This would involve detailed spectroscopic analysis (NMR, IR, Mass Spectrometry) and photophysical studies to fully understand its electronic properties. Computational studies could provide valuable insights into its molecular orbital energies and predict its behavior in various applications. Furthermore, exploring the reactivity of this ethylated derivative in various organic reactions could open up new avenues for the synthesis of more complex functional materials. A deeper understanding of the structure-property relationships in ethyl-substituted 4H-Cyclopenta(def)phenanthrene and related derivatives will be crucial for the rational design of next-generation organic electronic materials.
Structure
2D Structure
3D Structure
Properties
CAS No. |
65319-51-9 |
|---|---|
Molecular Formula |
C17H14 |
Molecular Weight |
218.29 g/mol |
IUPAC Name |
4-ethyltetracyclo[10.2.1.05,14.08,13]pentadeca-1(14),2,4,6,8(13),9,11-heptaene |
InChI |
InChI=1S/C17H14/c1-2-11-6-7-14-10-13-5-3-4-12-8-9-15(11)17(14)16(12)13/h3-9H,2,10H2,1H3 |
InChI Key |
RROTVRKFMUQOHO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C2C=CC3=C4C2=C(CC4=CC=C3)C=C1 |
Origin of Product |
United States |
Advanced Synthetic Strategies for 4h Cyclopenta Def Phenanthrene, Ethyl and Its Derivatives
Multi-Step Organic Synthesis Pathways for the Core 4H-Cyclopenta(def)phenanthrene Structure
Synthesis from Pyrene (B120774) Precursors
A concise, three-step method for the gram-scale synthesis of 4H-Cyclopenta(def)phenanthrene (CPP) from pyrene has been developed, offering an economical and efficient alternative to lengthier methods. chemistryviews.org This pathway utilizes relatively inexpensive and non-hazardous materials. chemistryviews.org The synthesis begins with the oxidation of pyrene to pyrene-4,5-dione. The pivotal step is a ring contraction of the resulting dione (B5365651) to form 4H-cyclopenta[def]phenanthren-4-one (oxoCPP). chemistryviews.org This intermediate can be effectively purified by sublimation directly from the reaction mixture. The final step involves the reduction of oxoCPP to yield the desired 4H-Cyclopenta(def)phenanthrene. chemistryviews.org
Table 1: Synthesis of 4H-Cyclopenta(def)phenanthrene from Pyrene
| Step | Reaction | Reagents/Conditions | Product |
| 1 | Oxidation | Not specified | Pyrene-4,5-dione |
| 2 | Ring Contraction | Not specified | 4H-cyclopenta[def]phenanthren-4-one (oxoCPP) |
| 3 | Reduction | Not specified | 4H-Cyclopenta(def)phenanthrene (CPP) |
Synthesis from 1-Naphthylacetic Acid Pathways
The synthesis commences with the protection of 1-Naphthylacetic acid via esterification to afford ethyl 1-naphthaleneacetate. oup.com This is followed by a mono-alkylation reaction using ethyl acrylate (B77674) in a Michael addition, which proceeds with high yield (97%). oup.com The resulting diester is then hydrolyzed to the corresponding dicarboxylic acid. A crucial step involves the treatment of this diacid with thionyl chloride and subsequently aluminum chloride, which facilitates a simultaneous intramolecular acylation to form both the five- and six-membered rings, yielding a diketone intermediate. oup.com The final step consists of the reduction of this diketone with sodium borohydride, followed by an acid-catalyzed dehydration to furnish 4H-Cyclopenta(def)phenanthrene. oup.com
Table 2: Synthesis of 4H-Cyclopenta(def)phenanthrene from 1-Naphthylacetic Acid
| Step | Starting Material | Reagents/Conditions | Product | Yield |
| 1 | 1-Naphthylacetic acid | Triethyl orthoacetate, Toluene | Ethyl 1-naphthaleneacetate | 98% |
| 2 | Ethyl 1-naphthaleneacetate | Ethyl acrylate, Sodium ethoxide, THF | Diethyl 2-(1-naphthyl)pentanedioate | 97% |
| 3 | Diethyl 2-(1-naphthyl)pentanedioate | NaOH (aq), THF; then HCl (aq) | 2-(1-Naphthyl)pentanedioic acid | 75% |
| 4 | 2-(1-Naphthyl)pentanedioic acid | SOCl₂, then AlCl₃, CH₂Cl₂ | Diketone intermediate | 78% |
| 5 & 6 | Diketone intermediate | 1) NaBH₄, MeOH; 2) p-TsOH, Toluene | 4H-Cyclopenta(def)phenanthrene | 65% |
| Total | 1-Naphthylacetic acid | Six Steps | 4H-Cyclopenta(def)phenanthrene | ~36% |
Derivations from Fluorene (B118485) Skeletons
Table 3: Synthesis of 4H-Cyclopenta(def)phenanthrene from Fluorene Skeleton
| Step | Starting Material | Key Intermediate | Reaction | Product |
| 1 | Diphenic Acid | 4-Fluoreneacetic acid | Preparation of acid chloride | 4-Fluoreneacetyl chloride |
| 2 | 4-Fluoreneacetyl chloride | - | Cyclization with AlCl₃ | 4H-cyclopenta[def]phenanthren-8-ol & 8,9-dione |
| 3 | Mixture from Step 2 | - | Reduction | 4H-Cyclopenta(def)phenanthrene |
Photocyclization of Stilbene (B7821643) Derivatives as a Synthetic Route
The photocyclization of stilbene derivatives, often referred to as the Mallory reaction, is a classic and versatile method for the synthesis of phenanthrenes and other polycyclic aromatic hydrocarbons. oup.comacs.org This strategy can be adapted to form the phenanthrene (B1679779) core of CPP. The general mechanism involves the photochemical isomerization of an (E)-stilbene to its corresponding (Z)-isomer under UV irradiation. oup.comresearchgate.net The (Z)-isomer, being sterically constrained, undergoes an intramolecular cyclization to form a transient dihydrophenanthrene intermediate. researchgate.net This intermediate is unstable and is typically trapped through oxidation to yield the stable aromatic phenanthrene structure. researchgate.net Iodine is a common and effective oxidizing agent for this purpose. acs.org By selecting an appropriately substituted stilbene precursor, this photochemical route can be tailored to construct the specific phenanthrene backbone required for CPP. The development of continuous flow photoreactors has improved the scalability and efficiency of this method. oup.com
Intramolecular Cycloaddition Approaches
Intramolecular cycloaddition reactions are powerful tools for constructing complex cyclic systems in a single step. In the context of CPP synthesis, an intramolecular Friedel-Crafts-type dicyclization is a key transformation. As described in the pathway starting from 1-naphthylacetic acid (Section 2.1.2), a dicarboxylic acid precursor is converted to its diacyl chloride and then treated with a Lewis acid like aluminum chloride. oup.com This triggers a tandem intramolecular acylation, where both a five-membered and a six-membered ring are formed simultaneously to create the fused polycyclic skeleton of a CPP precursor. oup.com This efficient construction of the core ring system from a linear precursor highlights the strategic advantage of intramolecular cycloaddition approaches in simplifying complex syntheses.
Targeted Alkylation Strategies for Ethyl-Functionalization
Functionalization of the 4H-Cyclopenta(def)phenanthrene core is essential for tuning its electronic and physical properties for specific applications. The introduction of alkyl groups, such as ethyl groups, at the C4 position (the methylene (B1212753) bridge) is a common strategy. This position is analogous to the C9 position of fluorene, which is known to be acidic. rsc.orgnih.gov
The general strategy for ethyl-functionalization involves the deprotonation of the C4 position of the CPP core using a suitable base, such as potassium tert-butoxide (t-BuOK), to generate a carbanion. rsc.org This nucleophilic carbanion can then be reacted with an electrophilic ethylating agent, for example, ethyl bromide or ethyl iodide, in an Sₙ2 reaction to yield the mono-ethylated derivative. To obtain the diethyl-functionalized product, a second deprotonation and alkylation step can be performed. This approach is supported by the successful synthesis of related compounds like poly(4,4-bis(2-ethylhexyl)-4H-cyclopenta-[def]phenanthrene), where two bulky alkyl chains are attached at the C4 position to enhance solubility and processability for OLED applications.
Direct Ethylation Methods for the 4H-Cyclopenta(def)phenanthrene Nucleus
Direct ethylation of the 4H-Cyclopenta(def)phenanthrene (CPP) nucleus is primarily achieved through electrophilic aromatic substitution, with the Friedel-Crafts reaction being the most prominent method. wikipedia.orgbyjus.com This class of reactions involves the treatment of the aromatic ring with an ethylating agent, such as an ethyl halide, in the presence of a strong Lewis acid catalyst. masterorganicchemistry.com
The mechanism for Friedel-Crafts alkylation proceeds in several steps:
Activation of the ethyl halide by the Lewis acid catalyst (e.g., aluminum trichloride, AlCl₃) to form an electrophilic carbocation or a highly polarized complex. byjus.com
Attack of the electron-rich CPP aromatic ring on the ethyl carbocation, leading to the formation of a resonance-stabilized carbocation intermediate known as an arenium ion. numberanalytics.com
Deprotonation of the arenium ion, which restores aromaticity to the ring and releases a proton. This proton typically combines with the displaced halide to form a hydrogen halide, regenerating the Lewis acid catalyst. byjus.com
The reactivity and regioselectivity of the substitution on the CPP core are influenced by the electron density of the different positions on the phenanthrene framework. Studies on the related phenanthrene molecule show that Friedel-Crafts acylation, a similar reaction, yields a mixture of isomers, with the substitution pattern being highly dependent on reaction conditions such as the solvent and catalyst used. rsc.org For instance, acetylation of phenanthrene can yield 1-, 2-, 3-, 4-, and 9-acetylphenanthrenes, with the major product varying from the 9-isomer in ethylene (B1197577) dichloride to the 3-isomer in nitrobenzene (B124822). rsc.org A similar distribution of isomers would be anticipated for the direct ethylation of CPP, with specific positions being favored based on electronic and steric factors.
| Solvent | Major Isomer Product | Yield of Major Isomer |
|---|---|---|
| Ethylene Dichloride | 9-acetylphenanthrene | 54% |
| Nitrobenzene | 3-acetylphenanthrene | 65% |
| Nitromethane | 3-acetylphenanthrene | 64% |
| Carbon Disulphide | 3-acetylphenanthrene | 39–50% |
| Chloroform (B151607) | Equal amounts of 3- and 9-isomers | 37% each |
Introduction of Ethyl Groups via Precursor Modification
An alternative and often more selective strategy for synthesizing ethylated CPP derivatives involves modifying a precursor molecule before the final ring system is constructed. This approach provides greater control over the final position of the ethyl group, avoiding the formation of isomeric mixtures common in direct electrophilic substitutions.
Several synthetic routes to the core CPP skeleton have been established, starting from readily available materials like acenaphthene, pyrene, or 1-naphthylacetic acid. chemistryviews.orgoup.comtandfonline.com These pathways can be adapted to introduce an ethyl group at a specific location.
Another powerful demonstration of this strategy is the synthesis of poly(2,6-(4,4-bis(2-ethylhexyl)-4H-cyclopenta-[def]phenanthrene)) (PCPP), a polymer designed for blue organic light-emitting diodes (OLEDs). researchgate.net The synthesis of the monomer for this polymer necessarily involves creating a CPP molecule with alkyl groups (in this case, two 2-ethylhexyl groups) at the C4 position. This is achieved by functionalizing a precursor to the CPP ring system, ensuring the alkyl chains are precisely placed before the final polycyclic structure is formed.
Green Chemistry and Sustainable Synthetic Approaches
Modern synthetic chemistry places a strong emphasis on sustainability, aiming to reduce environmental impact through the use of safer reagents, greener solvents, and more efficient catalytic systems. orientjchem.org These principles are increasingly being applied to the synthesis of PAHs.
Visible-Light-Induced Photocatalytic Syntheses
Visible-light photocatalysis has emerged as a powerful tool in organic synthesis, offering mild reaction conditions and unique reactivity pathways. acs.org This technology utilizes a photocatalyst that absorbs visible light to generate excited states capable of initiating single-electron transfer (SET) processes. acs.org While specific examples detailing the direct ethylation of CPP using this method are nascent, the principles have been widely demonstrated for various transformations on aromatic compounds.
For instance, photocatalytic systems are used for the oxidation of aromatic hydrocarbons and the degradation of PAH pollutants. mdpi.comnih.govnih.gov More synthetically relevant, photocatalysis has been employed for C–H functionalization and other bond-forming reactions. A silicon-assisted C–O bond fragmentation strategy has been developed using photoredox catalysis to deprotect aryl alkyl ethers, demonstrating precise bond cleavage under photochemical conditions. acs.org Such strategies could potentially be adapted for C-H ethylation on a CPP scaffold by generating ethyl radicals that could then be added to the aromatic core.
Electrochemical Synthesis and Flow Chemistry Techniques for PAHs
Electrochemical synthesis represents a clean and efficient alternative to traditional methods for constructing PAHs. nih.gov It replaces stoichiometric chemical oxidants with electricity, minimizing waste. Electrochemistry has been successfully used for intramolecular dehydrogenative annulations, similar to the conventional Scholl reaction, but under much milder conditions and without strong acids. nih.gov These reactions proceed via electro-oxidative processes, releasing molecular hydrogen as the only byproduct. nih.gov
Flow chemistry, particularly when combined with electrochemistry, offers enhanced control over reaction parameters such as temperature, pressure, and reaction time. beilstein-journals.org This technology is well-suited for the synthesis of PAHs, as it allows for safe handling of reactive intermediates and can improve reaction yields and selectivity. rsc.org The synthesis of polycyclic aromatic quinones from polycyclic aromatic phenols has been demonstrated in a microfluidic electrochemical cell, highlighting the utility of flow techniques for modifying PAH structures. beilstein-journals.org These advanced methods could be applied to the cyclization of ethyl-substituted precursors to form ethyl-CPP, offering a scalable and sustainable production route.
Utilization of Environmentally Benign Solvents and Catalysts
The choice of solvents and catalysts is critical to the sustainability of a chemical process. Traditional PAH synthesis often relies on hazardous solvents and stoichiometric, non-recyclable catalysts. nih.gov Green chemistry seeks to replace these with environmentally benign alternatives.
Green Solvents: Research has shown the efficacy of various green solvents for reactions involving PAHs.
Ionic Liquids (ILs) : These have been used as media for the microwave-assisted extraction of PAHs, demonstrating their potential as alternative reaction solvents. acs.orgresearchgate.net
Deep Eutectic Solvents (DES) : Novel hydrophobic DES synthesized from natural compounds like thymol (B1683141) and decanoic acid have been successfully used as extraction media for PAHs. nih.gov
Bio-based Solvents : Eucalyptus oil has been investigated as a greener solvent for the extraction of hydrophobic contaminants like PAHs from environmental samples. csu.edu.au
Water and Ethanol (B145695) : Synergistic solvent systems using water and ethanol have been developed for aerobic C–H functionalization, highlighting their potential as green media for catalytic reactions. nih.gov
Benign Catalysts: Replacing traditional Lewis acids or oxidants with recyclable, non-toxic catalysts is a key goal.
Supported Catalysts : Heteropolyacids (HPAs) supported on materials like zirconia are thermally stable, reusable solid acid catalysts for various organic transformations. researchgate.net Palladium catalysts supported on materials like γ-alumina have been used for the hydrogenation of PAHs in supercritical carbon dioxide, a green solvent. rsc.org
Reusable Catalysts : Rhodium-based catalysts have been used for hydrogenation reactions using an aluminum-water system as a benign hydrogen source. researchgate.net
| Category | Example | Application/Potential Use | Reference |
|---|---|---|---|
| Green Solvents | Ionic Liquids (e.g., BmimBr) | Microwave-assisted extraction of PAHs | acs.org |
| Deep Eutectic Solvents (from thymol) | Extraction of PAHs from aqueous samples | nih.gov | |
| Ethanol/Water | Aerobic allylic C–H functionalization | nih.gov | |
| Benign Catalysts | Supported Heteropolyacids (HPAs) | Solid acid catalysts for alkylation/acylation | researchgate.net |
| Supported Palladium | PAH hydrogenation in supercritical CO₂ | rsc.org |
Cascade and Domino Reactions for Complex Ethylated Architectures
The synthesis of complex polycyclic aromatic structures can benefit significantly from cascade strategies. For example, new palladium-catalyzed cascade reactions have been developed to convert bromoenediynes and bromodienynes into strained aromatic polycycles in a single step. nih.gov Another approach involves a palladium-catalyzed [3+3] annulation to build large PAHs from smaller aromatic fragments. rsc.org
While a specific cascade reaction for ethyl-4H-Cyclopenta(def)phenanthrene has not been explicitly reported, these principles can be applied to its design. A hypothetical cascade could involve an intermolecular reaction to join an ethyl-containing fragment to a phenanthrene precursor, followed by an intramolecular cyclization sequence to form the fused five-membered ring. Such a strategy would enable the rapid construction of complex, functionalized CPP-based architectures from simple starting materials, representing a frontier in the efficient synthesis of advanced materials.
Functional Group Interconversions and Post-Synthetic Modifications on Ethylated Scaffolds
The ethyl group on the 4H-cyclopenta[def]phenanthrene scaffold serves as a versatile handle for a variety of post-synthetic modifications. These transformations are crucial for fine-tuning the electronic properties, solubility, and solid-state packing of the parent molecule, thereby enabling its application in advanced materials and organic electronics. The reactivity of the ethylated scaffold can be broadly categorized into two main areas: reactions involving the ethyl substituent and electrophilic substitutions on the aromatic core.
Transformations of the Ethyl Group
The benzylic position of the ethyl group is particularly susceptible to oxidation, offering a direct route to introduce new functional groups. The nature of the product can be controlled by the choice of oxidizing agent and reaction conditions.
Strong oxidizing agents can convert the ethyl group into an acetyl or even a carboxylic acid group. For instance, treatment of an ethyl-substituted polycyclic aromatic hydrocarbon (PAH) with a strong oxidant like chromic acid typically leads to the formation of a carboxylic acid, provided a benzylic hydrogen is present. libretexts.org This transformation proceeds via the initial oxidation of the benzylic carbon.
For the selective oxidation to an acetyl group, milder and more controlled conditions are necessary. While specific examples for ethyl-4H-cyclopenta[def]phenanthrene are not extensively documented in publicly available literature, analogous transformations on other aromatic systems suggest the feasibility of such conversions.
Table 1: Representative Oxidation Reactions of the Ethyl Group
| Starting Material | Reagent(s) | Product | Reaction Type |
| Ethyl-4H-cyclopenta[def]phenanthrene | 1. KMnO₄, OH⁻, heat2. H₃O⁺ | 4H-Cyclopenta[def]phenanthrene-X-carboxylic acid | Side-chain oxidation |
| Ethyl-4H-cyclopenta[def]phenanthrene | Mild Oxidant (e.g., CrO₃/acetic acid) | 1-(4H-Cyclopenta[def]phenanthren-X-yl)ethan-1-one | Benzylic oxidation |
Note: The position of the ethyl group (represented by 'X') on the 4H-cyclopenta[def]phenanthrene core will determine the exact isomer of the product.
The introduction of a hydroxyl group at the benzylic position of the ethyl substituent can be achieved through various synthetic strategies, including enzymatic and chemoenzymatic methods. Cytochrome P450 monooxygenases, for example, have been shown to be effective for the selective hydroxylation of benzylic C-H bonds in a range of aromatic compounds. rsc.org These biocatalytic approaches are attractive due to their high selectivity and mild reaction conditions.
More recently, combined photoredox and enzymatic catalysis has emerged as a powerful tool for the enantioselective hydroxylation of benzylic C-H bonds. nih.gov This method offers a streamlined route to chiral benzylic alcohols, which are valuable building blocks in asymmetric synthesis.
Table 2: Methods for Benzylic Hydroxylation
| Method | Catalyst/Reagent | Product | Key Features |
| Biocatalysis | Cytochrome P450 variants | 1-(4H-Cyclopenta[def]phenanthren-X-yl)ethan-1-ol | High selectivity, mild conditions |
| Photoredox/Enzymatic Catalysis | Acr⁺-Mes ClO₄⁻ / Enzyme | Enantioenriched 1-(4H-Cyclopenta[def]phenanthren-X-yl)ethan-1-ol | High enantioselectivity, broad substrate scope |
| Chemical Oxidation | Bis(methanesulfonyl) peroxide | 1-(4H-Cyclopenta[def]phenanthren-X-yl)ethan-1-ol | Avoids over-oxidation to ketone |
Electrophilic Substitution on the Aromatic Core
The 4H-cyclopenta[def]phenanthrene ring system is susceptible to electrophilic aromatic substitution, allowing for the introduction of various functional groups onto the core structure. The ethyl group, being an activating, ortho-, para-directing group, influences the regioselectivity of these reactions. nih.gov However, the complex nature of this polycyclic system can lead to mixtures of products.
Common electrophilic substitution reactions include nitration, halogenation, and Friedel-Crafts acylation. The conditions for these reactions can be tailored to favor specific isomers. For instance, in the case of phenanthrene, sulfonation can yield different products depending on the reaction temperature. researchgate.net
Table 3: Potential Electrophilic Substitution Reactions on Ethylated Scaffolds
| Reaction | Reagent(s) | Potential Product(s) |
| Nitration | HNO₃/H₂SO₄ | Nitro-ethyl-4H-cyclopenta[def]phenanthrene isomers |
| Bromination | Br₂/FeBr₃ | Bromo-ethyl-4H-cyclopenta[def]phenanthrene isomers |
| Friedel-Crafts Acylation | RCOCl/AlCl₃ | Acyl-ethyl-4H-cyclopenta[def]phenanthrene isomers |
Further functionalization of the resulting products can lead to a wide array of derivatives with tailored properties for specific applications.
Mechanistic Investigations of Chemical Transformations of 4h Cyclopenta Def Phenanthrene, Ethyl
Electrophilic Substitution Reactions on the Ethylated Cyclopenta(def)phenanthrene Ring System
The presence of an ethyl group, an activating and ortho-, para-directing substituent, on the 4H-cyclopenta(def)phenanthrene ring system is anticipated to significantly influence the regioselectivity of electrophilic substitution reactions.
The Friedel-Crafts acylation is a fundamental electrophilic aromatic substitution reaction used to introduce an acyl group onto an aromatic ring. wikipedia.org Studies on the parent compound, 4H-cyclopenta(def)phenanthrene, have shown that the reaction conditions, particularly the solvent, play a crucial role in determining the product distribution. acs.org
When 4H-cyclopenta(def)phenanthrene is acetylated in chloroform (B151607) or ethylene (B1197577) dichloride, the primary product is the 1-acetyl derivative, with smaller amounts of the 2-, 3-, and 8-acetyl isomers. acs.org However, when the reaction is conducted in nitrobenzene (B124822) or nitromethane, the 1- and 3-acetyl derivatives are the main products. acs.org The yield of the 8-acetyl isomer is consistently low across these conditions. acs.org
For an ethylated derivative such as 8-ethyl-4H-cyclopenta(def)phenanthrene, the ethyl group would further direct incoming electrophiles. nih.gov Given the directing effect of the ethyl group, Friedel-Crafts acylation would be expected to favor substitution at positions ortho and para to the ethyl group. The specific outcome would depend on the position of the ethyl group on the ring system.
Table 1: Product Distribution in the Friedel-Crafts Acetylation of 4H-Cyclopenta(def)phenanthrene in Different Solvents
| Solvent | 1-acetyl- | 2-acetyl- | 3-acetyl- | 8-acetyl- |
|---|---|---|---|---|
| Chloroform | Major | Minor | Minor | Minor |
| Ethylene Dichloride | Major | Minor | Minor | Minor |
| Nitrobenzene | Major | - | Major | Minor |
| Nitromethane | Major | - | Major | Minor |
The regioselectivity in electrophilic substitution reactions of polycyclic aromatic hydrocarbons is governed by the relative stability of the carbocation intermediates (arenium ions). libretexts.org For 4H-cyclopenta(def)phenanthrene, substitution at the 1-position is generally favored because the intermediate can be stabilized by resonance structures that maintain a complete benzene (B151609) ring. libretexts.org
Oxidative Transformations of Ethylated Cyclopenta(def)phenanthrenes
The oxidation of ethylated cyclopenta(def)phenanthrenes can occur at the phenanthrene (B1679779) nucleus, the five-membered ring, or the ethyl substituent, depending on the oxidizing agent and reaction conditions.
Selective oxidation of similar polycyclic systems has been achieved using various reagents. For example, the oxidation of 15,16-dihydro-15H-cyclopenta[a]phenanthrene and its 11-methyl homologue with chromic acid primarily yields the corresponding 15-ketones. rsc.org The position of attack is highly dependent on the oxidant used. rsc.org In the case of ethyl-4H-cyclopenta(def)phenanthrene, selective oxidation of the methylene (B1212753) bridge (C4) could potentially yield the corresponding ketone, 4-oxo-ethyl-4H-cyclopenta(def)phenanthrene. Alternatively, oxidation of the ethyl group could lead to the corresponding acetyl derivative or carboxylic acid. Stronger oxidizing agents might lead to the cleavage of the aromatic rings.
A concise, three-step synthesis of the parent 4H-cyclopenta[def]phenanthrene has been developed starting from pyrene (B120774), which involves an oxidation step to form a dione (B5365651), followed by ring contraction and reduction. chemistryviews.org This highlights the potential for targeted oxidative transformations of the core structure.
Electrochemical methods offer a controlled way to study the oxidation of complex organic molecules. The electrochemical oxidation of PAHs typically involves the removal of one or more electrons to form radical cations or dications, which can then undergo further reactions such as dimerization or reaction with nucleophiles. The oxidation potential would be influenced by the presence of the electron-donating ethyl group, which would likely lower the potential required for oxidation compared to the unsubstituted parent compound. The specific mechanism and resulting products would depend on the solvent, electrolyte, and electrode material used.
Reductive Transformations and Hydrogenation Pathways
The reduction of ethyl-4H-cyclopenta(def)phenanthrene can lead to a variety of partially or fully hydrogenated products. The phenanthrene moiety is susceptible to hydrogenation, and the specific products formed will depend on the catalyst and reaction conditions.
Catalytic hydrogenation of phenanthrene itself can proceed through various intermediates, including di-, tetra-, hexa-, and octahydrophenanthrenes, eventually leading to perhydrophenanthrene. mdpi.com The hydrogenation of phenanthrene over certain catalysts has been shown to proceed via the formation of 9,10-dihydrophenanthrene (B48381) as an initial step. mdpi.com
For ethyl-4H-cyclopenta(def)phenanthrene, catalytic hydrogenation would likely proceed in a stepwise manner, with the saturation of the aromatic rings. The presence of the ethyl group is not expected to significantly alter the fundamental hydrogenation pathways of the aromatic core, though it may influence the rate and selectivity of the reaction to some extent due to steric and electronic effects. The final product distribution will be a complex function of the catalyst, temperature, and hydrogen pressure. A reduction step is the final part of a recently developed three-step synthesis of 4H-cyclopenta[def]phenanthrene. chemistryviews.org
Catalytic Hydrogenation Products and Stereochemistry
The catalytic hydrogenation of 4H-cyclopenta(def)phenanthrene and its derivatives is a key transformation that alters its aromaticity and three-dimensional structure. While specific studies on ethyl-4H-cyclopenta(def)phenanthrene are not extensively detailed in the reviewed literature, the hydrogenation of the parent compound, 4H-cyclopenta(def)phenanthrene, provides a foundational understanding.
Catalytic hydrogenation of 4H-cyclopenta(def)phenanthrene over a Raney nickel catalyst yields 8,9-dihydro-4H-cyclopenta[def]phenanthrene and 1,2,3,3a-tetrahydro-4H-cyclopenta[def]phenanthrene. oup.com Further reduction of these intermediates leads to the formation of two diastereomers of 1,2,3,3a,8,9,9a,9b-octahydro-4H-cyclopenta[def]phenanthrene: the cis-3a-cis-9a and the trans-3a-cis-9a isomers. oup.com The use of a palladium catalyst primarily results in the dihydro compound, whereas a platinum catalyst produces a product distribution similar to that of Raney nickel. oup.com
The presence of an ethyl group on the 4H-cyclopenta(def)phenanthrene skeleton is expected to influence the regioselectivity and stereochemistry of the hydrogenation. The steric hindrance and electronic effects of the ethyl group could direct the approach of hydrogen to the catalyst surface, potentially favoring the formation of specific isomers. For instance, in the hydrogenation of phenanthrene, a related polycyclic aromatic hydrocarbon, the saturation of the final aromatic ring is often the most challenging step due to steric hindrance and competitive adsorption of partially hydrogenated intermediates. nih.gov A similar challenge would be anticipated in the complete hydrogenation of ethyl-4H-cyclopenta(def)phenanthrene.
Table 1: Products of Catalytic Hydrogenation of 4H-Cyclopenta[def]phenanthrene
| Catalyst | Products | Stereochemistry |
|---|---|---|
| Raney Nickel | 8,9-dihydro-4H-cyclopenta[def]phenanthrene, 1,2,3,3a-tetrahydro-4H-cyclopenta[def]phenanthrene, 1,2,3,3a,8,9,9a,9b-octahydro-4H-cyclopenta[def]phenanthrene | cis-3a-cis-9a and trans-3a-cis-9a diastereomers for the octahydro product |
| Palladium | 8,9-dihydro-4H-cyclopenta[def]phenanthrene | Not specified |
| Platinum | Products analogous to Raney Nickel | Not specified |
Nucleophilic Reactivity and Additions
The Michael addition is a fundamental carbon-carbon bond-forming reaction involving the 1,4-conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. organic-chemistry.org In the context of 4H-cyclopenta(def)phenanthrene systems, the introduction of an α,β-unsaturated moiety is a prerequisite for such reactions. The parent compound itself is not a direct substrate for Michael additions. However, its derivatives, such as 4H-cyclopenta[def]phenanthren-4-one, possess the necessary functionality. nih.gov
The nucleophilic reactivity of these systems can be further enhanced. Aza-Michael addition reactions, for example, have been shown to be significantly accelerated in microdroplets without the need for traditional catalysts. nih.govnih.gov This methodology has been successfully applied in various synthetic contexts, including the synthesis of complex molecules. rsc.org While direct examples involving ethyl-4H-cyclopenta(def)phenanthrene are not prominent in the literature, the principles of Michael additions on related systems suggest that an ethyl-substituted 4H-cyclopenta[def]phenanthren-4-one would be a viable acceptor for a range of nucleophiles. The ethyl group's electronic contribution (weakly electron-donating) might slightly modulate the reactivity of the enone system, but it is not expected to inhibit the reaction.
Table 2: Key Aspects of Michael Addition Reactions Relevant to 4H-Cyclopenta[def]phenanthrene Systems
| Reaction Type | Key Features | Potential Substrates |
|---|---|---|
| Michael Addition | 1,4-conjugate addition of a resonance-stabilized carbanion to an α,β-unsaturated carbonyl compound. organic-chemistry.org | 4H-cyclopenta[def]phenanthren-4-one derivatives. |
| Aza-Michael Addition | Addition of an amine nucleophile to an α,β-unsaturated carbonyl compound. Can be accelerated in microdroplets. nih.govnih.gov | Aza-derivatives of 4H-cyclopenta[def]phenanthrene with an unsaturated system. |
Rearrangement Reactions and Isomerization Pathways
Ring contraction reactions offer a pathway to novel molecular architectures. For cyclopenta-fused polycyclic aromatic hydrocarbons, these rearrangements can be induced by various stimuli. A notable example is the formation of oxo-4H-cyclopenta[def]phenanthrene via a ring contraction of a dione precursor, which serves as a key step in a concise, gram-scale synthesis of 4H-cyclopenta[def]phenanthrene. chemistryviews.org Photochemical methods have also been employed to induce ring contractions in saturated heterocycles, suggesting that similar transformations could be explored for derivatives of 4H-cyclopenta(def)phenanthrene. nih.gov
Thermally induced ring contractions have been observed in cyclooctatetraene (B1213319) derivatives, leading to the formation of polycyclic aromatic hydrocarbons with six-membered rings at their core. digitellinc.com In some cases, ring contraction is a competing pathway during on-surface synthesis, where a cyclooctatetraene derivative, instead of planarizing, undergoes a selective ring contraction. digitellinc.com Investigations into the cyclodehydrogenation of benzo-fused cyclooctatetraene derivatives on a Au(111) surface have also revealed ring contraction as a significant reaction pathway. nih.gov The presence of an ethyl group on the 4H-cyclopenta(def)phenanthrene framework could influence the stability of intermediates and transition states in potential ring contraction pathways, thereby affecting the reaction's feasibility and outcome.
The thermal behavior of polycyclic aromatic hydrocarbons is of great interest in understanding their environmental fate and in the development of high-temperature materials. acs.org Upon irradiation or under thermal stress, PAHs can undergo a variety of processes, including ionization, dehydrogenation, fragmentation, and isomerization. nih.gov The fragmentation of PAHs often involves the loss of small molecules like acetylene (B1199291) (C2H2). nih.gov
For ethyl-substituted PAHs, thermal degradation can lead to the scission of the ethyl group, producing ethylbenzene, toluene, and styrene (B11656) as observed in the thermal degradation of styrene-butadiene copolymer. researchgate.net The fragmentation patterns of the parent 4H-cyclopenta[def]phenanthrene have been studied by mass spectrometry, providing insights into its stability and decomposition pathways. nist.govnist.gov It is plausible that under thermal conditions, ethyl-4H-cyclopenta(def)phenanthrene would undergo fragmentation through the loss of the ethyl group or through the cleavage of the aromatic core, with the specific pathways being dependent on the temperature and reaction environment. researchgate.net Thermal rearrangements of aromatic compounds can also lead to isomerization, forming more stable isomers. acs.org
Table 3: Mass Spectral Fragmentation of 4H-Cyclopenta[def]phenanthren-4-one
| Precursor Ion (m/z) | Collision Energy | Major Fragment Ions (m/z) | Ionization Mode |
|---|---|---|---|
| 205.0648 [M+H]+ | 35% | 177.0701, 206.0681, 195.0807, 176.0617 | APCI, Positive |
| 205.0648 [M+H]+ | 35% | 177.0699, 176.0616 | ESI, Positive |
Data sourced from PubChem CID 21963. nih.gov
Metal-Catalyzed Functionalization and C-H Activation on Ethylated PAHs
Metal-catalyzed C-H activation has emerged as a powerful tool for the direct functionalization of otherwise inert C-H bonds, offering an atom- and step-economical approach to the synthesis of complex molecules. dmaiti.comresearchgate.net This strategy is particularly relevant for the functionalization of PAHs and their alkylated derivatives. rsc.org
The C-H bonds on the aromatic core and on the ethyl substituent of ethyl-4H-cyclopenta(def)phenanthrene are potential targets for metal-catalyzed functionalization. Transition metals such as palladium, rhodium, and ruthenium are commonly employed for these transformations. rsc.orgnih.gov The regioselectivity of the C-H activation can often be controlled by using directing groups that position the metal catalyst in proximity to a specific C-H bond. However, non-directed C-H activation is also a valuable strategy for regioselective functionalization. dmaiti.com
The use of additives can significantly influence the efficiency and selectivity of these reactions. researchgate.net For ethylated PAHs, C-H activation can occur at the aromatic rings or at the ethyl group, leading to a variety of functionalized products. For instance, palladium-catalyzed C-H olefination with unactivated, aliphatic alkenes has been demonstrated, which could be applicable to the ethyl group of ethyl-4H-cyclopenta(def)phenanthrene. dmaiti.com The development of these methodologies holds promise for the synthesis of novel derivatives of ethyl-4H-cyclopenta(def)phenanthrene with tailored properties for applications in materials science and medicinal chemistry. dmaiti.com
Advanced Spectroscopic and Analytical Characterization of 4h Cyclopenta Def Phenanthrene, Ethyl Architectures
Nuclear Magnetic Resonance (NMR) Spectroscopy in Positional Analysis of Ethyl Groups
NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, providing detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei. For ethyl-substituted 4H-cyclopenta(def)phenanthrene, NMR is indispensable for confirming the position of the ethyl group on the aromatic framework.
The ¹H NMR spectrum of an ethylated 4H-cyclopenta(def)phenanthrene would exhibit characteristic signals for both the aromatic core and the ethyl substituent. The parent compound, 4H-cyclopenta(def)phenanthrene, shows aromatic proton signals in the range of δ 7.6-7.9 ppm and a distinctive signal for the methylene (B1212753) bridge protons (C4-H) around δ 4.3 ppm. docbrown.info
Upon ethylation, new signals corresponding to the ethyl group would appear. These typically consist of:
A quartet in the downfield aliphatic region (approx. δ 2.5-3.0 ppm) for the methylene protons (-CH₂-), which are deshielded by the adjacent aromatic ring.
A triplet in the upfield aliphatic region (approx. δ 1.2-1.5 ppm) for the methyl protons (-CH₃).
The integration of these signals would correspond to a 2:3 ratio, confirming the ethyl group's presence. The chemical shifts of the remaining aromatic protons would also be altered depending on the ethyl group's position, providing further structural clues.
In ¹³C NMR spectroscopy, the ethyl group introduces two new aliphatic signals, typically around δ 25-30 ppm for the benzylic carbon and δ 15-20 ppm for the terminal methyl carbon. The aromatic region of the spectrum would show a full set of signals for the 15 carbons of the core, with the chemical shift of the carbon atom directly bonded to the ethyl group being significantly affected.
Table 1: Expected ¹H and ¹³C NMR Chemical Shifts for 8-ethyl-4H-cyclopenta(def)phenanthrene
| Atom Group | Type | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) |
|---|---|---|---|
| Aromatic CH | Aromatic | 7.5 - 8.0 | 120 - 135 |
| Methylene Bridge (C4) | Aliphatic | ~4.3 | ~37 |
| Ethyl (-CH₂-) | Aliphatic | 2.5 - 3.0 (quartet) | 25 - 30 |
Note: Data for the aromatic core is based on the parent compound 4H-cyclopenta(def)phenanthrene. docbrown.info Expected shifts for the ethyl group are based on general principles for alkyl-substituted PAHs.
To unambiguously assign the structure and confirm the exact position of the ethyl group, two-dimensional (2D) NMR techniques are employed.
COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling networks. A clear cross-peak between the ethyl group's methylene quartet and its methyl triplet would definitively establish their connectivity. Furthermore, couplings between the benzylic methylene protons and adjacent aromatic protons could help pinpoint the substitution site.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded ¹H and ¹³C nuclei. It would be used to assign the specific ¹³C signal to each protonated carbon, linking the proton signals of the ethyl group to their corresponding carbon signals.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds. It is particularly powerful for identifying the point of attachment. Correlations would be expected from the ethyl group's methylene protons to the aromatic carbons at the point of substitution and the adjacent carbons, providing definitive proof of the ethyl group's position.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Pattern Analysis
HRMS is a critical tool for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio (m/z) to a very high degree of accuracy. For a compound like 8-ethyl-4H-cyclopenta(def)phenanthrene, the molecular formula is C₁₇H₁₄. nih.gov HRMS can confirm this formula by providing an experimental mass that matches the calculated exact mass.
Table 2: HRMS Data for 8-ethyl-4H-cyclopenta(def)phenanthrene
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₄ nih.gov |
| Calculated Exact Mass | 218.1096 |
Note: The calculated exact mass is for the monoisotopic species.
In addition to molecular formula determination, the fragmentation pattern observed in the mass spectrum provides valuable structural information. For ethyl-substituted PAHs, a characteristic fragmentation pathway is the loss of a methyl radical (•CH₃, 15 Da) via benzylic cleavage. This process results in the formation of a highly stable benzylic-type cation. This fragment is often the base peak or a very prominent peak in the spectrum. The parent molecular ion (M⁺) is also typically observed with high intensity. nih.govca.gov Further fragmentation can occur through the loss of acetylene (B1199291) (C₂H₂) units, a common pathway for the breakdown of the polycyclic core. nih.gov
Ultraviolet-Visible (UV-Vis) and Photoluminescence (PL) Spectroscopy for Electronic Transitions and Emission Characteristics
UV-Vis spectroscopy probes the electronic transitions within a molecule. The spectra of PAHs like 4H-cyclopenta(def)phenanthrene are characterized by multiple absorption bands in the UV region, corresponding to π → π* transitions within the conjugated aromatic system. nist.govnist.gov The addition of an ethyl group, which acts as a weak electron-donating group, typically causes a small bathochromic (red) shift in the absorption maxima compared to the parent compound. This is due to a slight destabilization of the highest occupied molecular orbital (HOMO). researchgate.net
Photoluminescence (PL) spectroscopy measures the light emitted from a molecule after it has been excited by absorbing light. Many PAHs are fluorescent, emitting light as the molecule relaxes from an excited singlet state (S₁) back to the ground state (S₀). The emission spectrum is typically a mirror image of the longest-wavelength absorption band and occurs at a lower energy (longer wavelength) due to energy loss prior to emission. The position and intensity of the emission are sensitive to the molecular structure and its environment.
Table 3: Representative UV-Vis Absorption Data
| Compound | Solvent | λmax (nm) |
|---|---|---|
| 4H-Cyclopenta[def]phenanthrene | Cyclohexane | 235, 243, 253, 277, 288, 321, 336 nist.gov |
Infrared (IR) Spectroscopy for Vibrational Mode Analysis, including C-H Vibrations of Ethyl Groups
Infrared (IR) spectroscopy measures the vibrational transitions of a molecule, providing a "fingerprint" based on its functional groups. The IR spectrum of an ethylated 4H-cyclopenta(def)phenanthrene will contain bands characteristic of both the aromatic core and the ethyl substituent. orgchemboulder.com
Key expected vibrational modes include:
Aromatic C-H Stretch: A sharp band or series of bands just above 3000 cm⁻¹ (typically 3030-3100 cm⁻¹). pressbooks.pub
Aliphatic C-H Stretch: Bands just below 3000 cm⁻¹ (typically 2850-2975 cm⁻¹) corresponding to the symmetric and asymmetric stretching of the C-H bonds in the ethyl group's CH₂ and CH₃ units. docbrown.infoyoutube.com
Aromatic C=C Stretch: A series of medium to strong bands in the 1450-1600 cm⁻¹ region, characteristic of the aromatic ring. pressbooks.pub
Aliphatic C-H Bend: Bending (scissoring) vibrations for the CH₂ group appear around 1450-1470 cm⁻¹, while the CH₃ group shows a characteristic bend around 1375 cm⁻¹. libretexts.org
Aromatic C-H Out-of-Plane (oop) Bending: Strong bands in the 675-900 cm⁻¹ region, the pattern of which can be diagnostic of the substitution pattern on the aromatic rings. orgchemboulder.com
Table 4: Key IR Absorption Frequencies
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| C-H Stretch | Aromatic | 3030 - 3100 |
| C-H Stretch | Aliphatic (CH₂, CH₃) | 2850 - 2975 |
| C=C Stretch | Aromatic Ring | 1450 - 1600 |
| C-H Bend | Aliphatic (CH₂) | ~1465 |
| C-H Bend | Aliphatic (CH₃) | ~1375 |
X-ray Crystallography for Solid-State Structural Elucidation of Ethylated Derivatives
X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in a single crystal. While crystallographic data for an ethylated 4H-cyclopenta(def)phenanthrene derivative is not widely available, data for the closely related 4H-cyclopenta[def]phenanthren-4-one exists (CCDC Number: 747207). nih.gov
Analysis of this related structure reveals that the core 4H-cyclopenta(def)phenanthrene system is nearly planar. For an ethylated derivative, a crystal structure would confirm this planarity and reveal key parameters such as:
Precise bond lengths and angles for the entire molecule.
The conformation of the ethyl group relative to the aromatic plane.
Intermolecular interactions in the solid state, such as π-π stacking, which govern the crystal packing.
This information is crucial for understanding the material's solid-state properties and for computational modeling efforts.
Electrochemical Characterization Techniques
Electrochemical methods are pivotal in elucidating the electronic properties of novel organic materials. For ethyl-substituted 4H-Cyclopenta(def)phenanthrene, these techniques would provide crucial insights into its potential applications in organic electronics.
Cyclic Voltammetry for Redox Properties and Energy Levels
Cyclic voltammetry (CV) is a fundamental electrochemical technique used to probe the redox behavior of electroactive species. For an ethyl-substituted 4H-Cyclopenta(def)phenanthrene, a CV experiment would involve dissolving the compound in a suitable solvent with a supporting electrolyte and cycling the potential of a working electrode. The resulting voltammogram, a plot of current versus applied potential, would reveal the oxidation and reduction potentials of the molecule.
From these potentials, key electronic parameters such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels can be estimated. These values are critical for designing and evaluating materials for organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) cells, as they determine the efficiency of charge injection, transport, and recombination. For instance, novel blue emitters based on the 4H-cyclopenta[def]phenanthrene core have been synthesized and characterized for their high thermal stability and efficiency in OLEDs. researchgate.net The introduction of an ethyl group is expected to subtly modify these energy levels through inductive effects, potentially fine-tuning the material's electronic properties for specific applications.
Table 1: Hypothetical Electrochemical Data for 4H-Cyclopenta(def)phenanthrene, ethyl-
| Property | Expected Value | Significance |
| Oxidation Potential (Eox) vs. Fc/Fc+ | 0.8 - 1.2 V | Correlates to HOMO energy level |
| Reduction Potential (Ered) vs. Fc/Fc+ | -1.8 to -2.2 V | Correlates to LUMO energy level |
| HOMO Energy Level | -5.1 to -5.5 eV | Influences hole injection/extraction |
| LUMO Energy Level | -2.3 to -2.7 eV | Influences electron injection/extraction |
| Electrochemical Band Gap | 2.8 - 3.0 eV | Determines absorption/emission properties |
Note: The values in this table are hypothetical and based on typical ranges for similar polycyclic aromatic hydrocarbons. Actual experimental values would be required for precise characterization.
Chromatographic Separation and Purity Assessment Methodologies
Chromatographic techniques are indispensable for the separation, purification, and purity assessment of synthesized organic compounds. For ethyl-substituted 4H-Cyclopenta(def)phenanthrene, both gas and liquid chromatography would play essential roles.
Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for separating and identifying volatile and thermally stable compounds within a mixture. In the context of synthesizing ethyl-substituted 4H-Cyclopenta(def)phenanthrene, GC-MS would be instrumental in monitoring the reaction progress and identifying potential byproducts. The NIST Mass Spectrometry Data Center provides reference spectra for the parent compound, 4H-Cyclopenta[def]phenanthrene, which would be a valuable resource for identifying the core structure in a GC-MS analysis. nih.gov
A sample containing the target compound would be injected into the gas chromatograph, where it is vaporized and separated based on its boiling point and affinity for the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that allows for the definitive identification of the compound. The molecular ion peak would confirm the molecular weight of the ethyl-substituted derivative (C17H14, 218.29 g/mol ). nih.gov
High-Performance Liquid Chromatography (HPLC) for Compound Purification and Quantification
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the purification and quantification of organic compounds, particularly those that are not sufficiently volatile or stable for GC analysis. For the purification of synthesized ethyl-substituted 4H-Cyclopenta(def)phenanthrene, a preparative HPLC system would be employed. The crude product would be dissolved in a suitable solvent and injected into the HPLC system. By selecting the appropriate stationary and mobile phases, the target compound can be separated from impurities.
Once purified, analytical HPLC can be used to assess the compound's purity with high accuracy. A calibration curve can be generated using standards of known concentration to quantify the amount of the compound in a sample. The retention time in an HPLC system is a characteristic property of a compound under specific conditions (e.g., column type, mobile phase composition, flow rate, and temperature).
Table 2: Expected Chromatographic Parameters for 4H-Cyclopenta(def)phenanthrene, ethyl-
| Technique | Parameter | Expected Observation | Purpose |
| GC-MS | Retention Index | Dependent on column and conditions | Separation from isomers and byproducts |
| Mass Spectrum (m/z) | Molecular Ion at 218; characteristic fragments | Structural confirmation | |
| HPLC | Retention Time | Dependent on column and mobile phase | Purity assessment and quantification |
| UV-Vis Detector | Absorption maxima in the UV region | Detection and quantification |
Note: The specific retention times and indices would need to be determined experimentally.
Computational and Theoretical Studies on 4h Cyclopenta Def Phenanthrene, Ethyl
Quantum Chemical Calculations (e.g., DFT, Ab Initio) for Electronic Structure and Reactivity
Quantum chemical calculations are powerful tools for investigating the electronic properties and reactivity of molecules like 4H-Cyclopenta(def)phenanthrene, ethyl-. Methods such as Density Functional Theory (DFT) and ab initio calculations provide deep insights into the molecular orbitals and potential reaction pathways.
Prediction of Electronic Energy Levels and Orbital Interactions
Theoretical studies on the parent compound, 4H-Cyclopenta(def)phenanthrene, have established its electronic characteristics. It is categorized as a phenanthrene-edge-type hydrocarbon. This classification is based on the distribution of its frontier molecular orbitals, which are spread across the carbon framework. This is in contrast to acene-edge systems where these orbitals are more localized at the edges of the molecule.
Computational analyses, particularly using time-dependent density functional theory (TD-DFT), have been employed to determine the electronic energy levels. For the parent 4H-Cyclopenta(def)phenanthrene, the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy gap is a key parameter. The table below presents a comparison of the HOMO-LUMO gap for related aromatic systems.
| Compound | HOMO-LUMO Gap (eV) |
| 4H-Cyclopenta(def)phenanthrene | ~4.667 |
| Anthracene | ~3.593 |
This interactive table is based on data for the parent compound and related structures, providing a baseline for understanding the electronic properties of its ethylated derivative.
The larger HOMO-LUMO gap in phenanthrene-type systems like 4H-Cyclopenta(def)phenanthrene suggests greater stability and lower reactivity compared to their linear acene counterparts. The frontier molecular orbital analysis indicates that the LUMO in 4H-Cyclopenta(def)phenanthrene derivatives possesses a2 (B175372) symmetry, which allows for coupling with totally symmetric vibrational modes.
Elucidation of Reaction Mechanisms and Transition States
Quantum chemical methods are instrumental in mapping out the potential energy surfaces for chemical reactions, identifying transition states, and determining reaction barriers. For PAHs, reactions such as oxidation and electrophilic substitution are of primary interest. For instance, the oxidation of 4H-Cyclopenta(def)phenanthrene can lead to the formation of the corresponding ketone.
Influence of Ethyl Substitution on Electronic Configuration
The introduction of an ethyl group onto the 4H-Cyclopenta(def)phenanthrene core is expected to have several predictable effects on its electronic configuration:
Inductive Effect: The ethyl group is an electron-donating group through the inductive effect (+I). This would lead to an increase in the electron density of the aromatic system, which in turn would be expected to raise the energy of the HOMO and potentially decrease the HOMO-LUMO gap, leading to a slight red shift in the absorption spectrum.
Hyperconjugation: Hyperconjugation between the C-H bonds of the ethyl group and the aromatic π-system can also contribute to the electron-donating effect.
Steric Effects: The ethyl group introduces steric bulk, which can influence the planarity of the molecule and its ability to stack in the solid state. This can have a subsequent impact on intermolecular electronic coupling.
In a broader context, studies on polymers incorporating 4,4-bis(2-ethylhexyl)-4H-cyclopenta-[def]-phenanthrene units have been conducted. researchgate.net While these studies focus on larger macromolecular systems, they provide insights into how alkyl substitutions influence the electronic properties, leading to materials suitable for applications like blue-emitting organic light-emitting diodes (OLEDs). researchgate.netresearchgate.net
Molecular Dynamics (MD) Simulations
Molecular dynamics simulations offer a way to study the physical movements of atoms and molecules over time, providing a dynamic picture of molecular behavior.
Investigating Aggregation Behavior and Intermolecular Interactions of Ethylated PAHs
PAHs are known to aggregate in solution and in the solid state through π-π stacking interactions. MD simulations can model these aggregation processes. The introduction of ethyl groups on the periphery of the 4H-Cyclopenta(def)phenanthrene core would significantly alter these intermolecular interactions.
MD simulations of asphaltenes, which are complex mixtures of PAHs and other hydrocarbons, have shown that the size and nature of aliphatic chains have a profound effect on aggregation behavior. nih.gov These studies can serve as a model for understanding how the ethyl group in ethyl-4H-Cyclopenta(def)phenanthrene might mediate its self-assembly.
Simulation of Fragmentation and Isomerization Processes in Substituted PAHs
The fragmentation and isomerization of PAHs upon exposure to energy sources like radiation are critical processes in astrophysics and combustion chemistry. researchgate.net MD simulations can be used to model the bond-breaking and rearrangement pathways.
For unsubstituted PAHs, common fragmentation pathways include the loss of hydrogen atoms (H) and acetylene (B1199291) (C₂H₂). nih.gov The branching ratios of these pathways are dependent on the size of the PAH and the energy input. nih.gov
The presence of an ethyl group would introduce new fragmentation channels. For instance, the C-C bond between the ethyl group and the aromatic ring could be a point of cleavage. The fragmentation of the ethyl group itself is also a possibility. Common fragmentation patterns for alkyl-substituted aromatic compounds often involve the formation of a stable tropylium (B1234903) ion. youtube.com
The following table summarizes the common neutral losses observed in the fragmentation of PAHs.
| Neutral Loss | Commonality |
| H | Favored at lower energy and for larger PAHs |
| C₂H₂ | Dominant at higher energy and for smaller PAHs |
| H₂ | Minor pathway |
This interactive table highlights general fragmentation patterns of PAHs, which provides a basis for predicting the behavior of ethyl-substituted derivatives.
While specific MD simulations on the fragmentation of ethyl-4H-Cyclopenta(def)phenanthrene are not documented, it is reasonable to predict that the ethyl substituent would lower the energy required for certain fragmentation pathways and introduce new, competitive dissociation channels.
Machine Learning-Based MD for Anharmonic IR Spectra
The accurate prediction of infrared (IR) spectra is crucial for the identification and characterization of molecules. Traditional quantum chemical calculations, while accurate, are computationally expensive, especially for larger molecules. Machine learning-based molecular dynamics (MLMD) has emerged as a powerful alternative for efficiently computing anharmonic IR spectra, which account for the non-harmonic nature of molecular vibrations and temperature effects. researchgate.net
A typical MLMD workflow for obtaining the anharmonic IR spectrum of ethyl-4H-cyclopenta(def)phenanthrene would involve several steps. arxiv.org Initially, a set of reference data is generated using high-level quantum chemical calculations, such as Density Functional Theory (DFT), for a representative set of molecular geometries of the compound. This data includes the potential energy surface and dipole moment surface. Subsequently, a machine learning model, often a neural network, is trained on this reference data to create a force field that can accurately predict the forces on the atoms and the molecular dipole moment for any given geometry. researchgate.net
With the trained ML model, molecular dynamics simulations are performed to simulate the vibrational dynamics of ethyl-4H-cyclopenta(def)phenanthrene at a desired temperature. arxiv.org The IR spectrum is then calculated from the Fourier transform of the time-correlation function of the molecular dipole moment obtained from the MD trajectory. This approach not only provides a more realistic spectrum by including anharmonic effects but is also significantly faster than traditional ab initio MD simulations. researchgate.net
The table below presents a hypothetical comparison of vibrational frequencies for a key vibrational mode in ethyl-4H-cyclopenta(def)phenanthrene, as predicted by different computational methods.
| Vibrational Mode | Harmonic DFT (cm⁻¹) | Anharmonic DFT (cm⁻¹) | MLMD (300 K) (cm⁻¹) |
| C-H stretch (ethyl) | 3010 | 2965 | 2960 |
| Aromatic C-H stretch | 3100 | 3050 | 3045 |
| C=C stretch (ring) | 1620 | 1610 | 1608 |
| CH₂ bend (ethyl) | 1470 | 1455 | 1452 |
Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) Modeling
Cheminformatics tools are instrumental in the systematic exploration of chemical space and the development of predictive models for various molecular properties. Quantitative Structure-Activity Relationship (QSAR) modeling, a key area of cheminformatics, aims to establish a mathematical relationship between the structural features of a series of compounds and their biological activity or physicochemical properties.
For ethyl-4H-cyclopenta(def)phenanthrene and its analogs, QSAR models can be developed to predict properties relevant to materials science, such as electronic properties (e.g., HOMO-LUMO gap), or to environmental science, such as degradation rates. A study on the dissipation of polycyclic aromatic hydrocarbons (PAHs) in the rhizosphere demonstrated that molecular structure indices can be used to build robust QSAR models. nih.gov
The development of a QSAR model for a series of ethylated analogs of 4H-cyclopenta(def)phenanthrene would begin with the generation of a dataset of molecules with varying ethylation patterns. For each molecule, a set of molecular descriptors would be calculated. These descriptors can be categorized as 1D (e.g., molecular weight, atom counts), 2D (e.g., topological indices, connectivity indices), and 3D (e.g., molecular shape, surface area).
The next step involves selecting the most relevant descriptors that correlate with the property of interest. This is often achieved using statistical methods like genetic algorithms or partial least squares regression. nih.gov The final QSAR model is then validated using an external set of compounds to assess its predictive power.
Design and Prediction of Novel Ethylated Analogs
The principles of cheminformatics and QSAR can be proactively applied to the de novo design of novel ethylated analogs of 4H-cyclopenta(def)phenanthrene with desired properties. This process often involves a ligand-based or structure-based design strategy. A study on the discovery of novel phenanthrene-based ligands successfully utilized a de novo design approach. nih.gov
In the context of designing novel ethylated analogs, a virtual library of compounds could be generated by systematically varying the position and number of ethyl groups on the 4H-cyclopenta(def)phenanthrene scaffold. For each designed analog, its properties would be predicted using the previously developed QSAR model or other computational methods.
The following table illustrates a hypothetical set of designed analogs and their predicted properties.
| Compound | Number of Ethyl Groups | Position of Ethyl Groups | Predicted HOMO-LUMO Gap (eV) | Predicted Solubility (logS) |
| ECP-1 | 1 | 1 | 4.2 | -5.1 |
| ECP-2 | 1 | 2 | 4.1 | -5.0 |
| ECP-3 | 2 | 1,6 | 3.9 | -5.5 |
| ECP-4 | 2 | 2,7 | 3.8 | -5.4 |
This predictive screening allows for the prioritization of a smaller, more manageable set of candidate molecules for synthesis and experimental validation, thereby saving time and resources.
Thermodynamic and Kinetic Analysis of Reaction Pathways
Understanding the thermodynamic and kinetic aspects of reaction pathways is fundamental to controlling chemical processes, such as the synthesis or degradation of ethyl-4H-cyclopenta(def)phenanthrene. Computational methods can provide detailed insights into reaction mechanisms, transition states, and energy barriers.
A thermodynamic analysis would involve calculating the standard enthalpies and Gibbs free energies of formation for the reactants, intermediates, transition states, and products of a given reaction. These calculations are typically performed using DFT or other high-level quantum chemical methods. The results can be used to determine the feasibility of a reaction and the relative stability of different isomers or products.
Kinetic analysis focuses on the rates of chemical reactions. By locating the transition state structure for each elementary step in a reaction pathway, the activation energy can be calculated. This information is crucial for predicting reaction rates and understanding how factors like temperature and catalysts influence the reaction outcome. Studies on the hydride transfer reactions of benzopyran compounds have demonstrated a correlation between thermodynamic and kinetic parameters. mdpi.com
For instance, in a hypothetical synthetic route to ethyl-4H-cyclopenta(def)phenanthrene, computational analysis could be used to compare different cyclization strategies or to optimize the conditions for the introduction of the ethyl group. The calculated energy profile for a reaction pathway provides a visual representation of the energy changes that occur as reactants are converted to products.
The table below presents hypothetical thermodynamic and kinetic data for a key reaction step in the formation of ethyl-4H-cyclopenta(def)phenanthrene.
| Reaction Step | Activation Energy (kcal/mol) | Enthalpy of Reaction (kcal/mol) | Rate Constant at 298 K (s⁻¹) |
| Friedel-Crafts Alkylation | 15.2 | -5.8 | 1.2 x 10⁻³ |
| Cyclization | 25.7 | -10.2 | 3.5 x 10⁻⁸ |
Material Science Applications and Structure Property Relationships of Ethylated 4h Cyclopenta Def Phenanthrene Systems
Organic Electronics and Optoelectronic Devices
The unique electronic structure and tunable properties of 4H-Cyclopenta[def]phenanthrene (CPP) derivatives, particularly those functionalized with ethyl and related alkyl groups, have positioned them as significant materials in the field of organic electronics. The rigid, planar core of the CPP molecule facilitates π-π stacking and charge transport, while the attached alkyl chains, such as ethyl or ethylhexyl groups, enhance solubility and processability, allowing for the fabrication of high-quality thin films essential for electronic devices.
Applications in Organic Light-Emitting Diodes (OLEDs)
Derivatives of 4H-Cyclopenta[def]phenanthrene are particularly valued as building blocks for materials used in blue-emitting OLEDs, a notoriously challenging area in display and lighting technology. chemistryviews.orgresearchgate.net The introduction of a CPP-based backbone into polymers can lead to devices with high efficiency and pure blue emission. researchgate.net
A notable example is the polymer poly(2,6-(4,4-bis(2-ethylhexyl)-4H-cyclopenta-[def]phenanthrene)) (PCPP), which incorporates an ethylhexyl group (an ethyl group extended by a butyl chain) at the C4 position. researchgate.netkoreascience.kr This polymer provides a stable and efficient blue electroluminescence, effectively inhibiting the formation of keto defects that often cause undesirable green or yellow emission over time. researchgate.net Devices fabricated with PCPP as the emissive layer have demonstrated the ability to produce a stabilized blue light without showing peaks in the long-wavelength region, even after extended operation in the air. researchgate.net
Research into CPP-based materials has yielded various oligomers and polymers with impressive performance metrics. For instance, multilayer OLEDs using oligomers of 4,4-dimethyl-4H-cyclopenta[def]phenanthrene have achieved bright blue emission with CIE coordinates of (0.17, 0.14) and a maximum luminescence efficiency of 0.81 cd/A. researchgate.net Another device, using a derivative named OCPA, produced a bright blue emission at 434 nm with a maximum brightness of 2500 cd/m² and CIE coordinates (0.16, 0.12) that are very close to the NTSC standard for blue. researchgate.net These materials exhibit high thermal stability, with decomposition temperatures often exceeding 400°C, a critical factor for device longevity. researchgate.net
Table 1: Performance of OLEDs Based on 4H-Cyclopenta[def]phenanthrene Derivatives
| Material | Device Configuration | Max Emission (nm) | Max Brightness (cd/m²) | Max Efficiency | CIE Coordinates (x, y) | Ref |
| PCPP | ITO/PEDOT:PSS/PCPP/Al | 400 | 1500 | 0.70 cd/A | (0.17, 0.12) | researchgate.net |
| OCPA | ITO/NPD/OCPA/BAlq/Alq3/LiF/Al | 434 | 2500 | 1.2 cd/A | (0.16, 0.12) | researchgate.net |
| TerCPP | Multilayer | 440 (sky blue) | N/A | N/A | N/A | researchgate.net |
| Oligo-MCPP | Multilayer | 416-447 | 1076 | 0.81 cd/A | (0.17, 0.14) | researchgate.net |
Potential in Organic Photovoltaic Devices (OPVs) and Solar Cells
The same photoactive properties that make CPP derivatives suitable for OLEDs also give them significant potential in the realm of organic photovoltaics. chemistryviews.org The phenanthrene (B1679779) core is a subject of intense research for designing novel organic dyes for solar cells, with computational and machine learning models being used to predict and optimize their photovoltaic parameters. rsc.orgrsc.org
While specific studies focusing solely on ethyl-4H-cyclopenta[def]phenanthrene in OPVs are not prevalent, the general class of materials shows promise. For OPVs, key parameters include the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which determine the open-circuit voltage (Voc), and the material's absorption spectrum, which affects the short-circuit current (Jsc). rsc.orgresearchgate.net The CPP framework provides a robust and tunable electronic scaffold. By modifying the CPP core with different functional groups and incorporating it into copolymers, its electronic properties can be tailored for optimal performance in a solar cell's active layer.
For example, a common strategy to improve OPV performance is to create push-pull type copolymers. This has been demonstrated with related structures like 4H-cyclopenta[2,1-b:3,4-b′]dithiophene (CPDT), where copolymerization and the addition of specific side chains enhanced the dielectric constant, leading to improved short-circuit current and fill factor in the resulting solar cells. rsc.org This approach could be readily applied to ethylated CPP systems to fine-tune their properties for photovoltaic applications.
Development of Organic Field-Effect Transistors (OFETs)
Organic field-effect transistors (OFETs) are a cornerstone of flexible, low-cost electronics, and their performance hinges on the charge transport characteristics of the organic semiconductor used. nih.gov Phenanthrene-based materials are advantageous for OFETs due to their inherent chemical stability and ordered molecular packing, which facilitates efficient charge movement. nih.govrsc.org
The introduction of alkyl chains, such as ethyl groups, is a critical design strategy for OFET materials. These groups improve solubility for solution-based processing while also influencing the solid-state packing of the molecules, which directly impacts charge carrier mobility. nih.gov For instance, in studies of analogous thiophene-based systems, an ethyl derivative was found to adopt a two-dimensional columnar (π-stacking) structure that resulted in a high charge mobility of 1.0 cm²/Vs. nih.gov
Phenanthrene-based oligomers have demonstrated high mobility and exceptional stability, even during prolonged storage in ambient conditions. rsc.org Given that the CPP structure is a phenanthrene derivative, ethylated CPPs are expected to exhibit favorable characteristics for OFET applications. The rigid CPP core combined with the packing-directing and solubilizing ethyl groups presents a promising template for designing high-performance p-channel semiconductors for next-generation organic transistors. nih.govrsc.org
Table 2: Charge Mobility in Phenanthrene-Related Organic Semiconductors for OFETs
| Compound Class | Specific Derivative | Mobility (cm²/Vs) | Key Structural Feature | Ref |
| Picene | - | 1.1 | Isomer of pentacene, phenanthrene-type structure | nih.gov |
| Phenanthrene Oligomer | Co-oligomer with bithiophene | 0.12 | Enhanced air stability | nih.gov |
| Thiophene Analogue | Ethyl derivative | 1.0 | 2D columnar structure | nih.gov |
| Thiophene Analogue | Iso-propyl derivative | 0.4 | Good solubility | nih.gov |
Advanced Materials Design and Synthesis
The structural and electronic versatility of the ethylated 4H-cyclopenta[def]phenanthrene system makes it a fundamental component in the bottom-up design of novel organic materials with tailored functions.
Building Blocks for Conjugated Polymers and Photoactive Materials
4H-Cyclopenta[def]phenanthrene is a valuable building block for producing photoactive polymers used in a wide array of organic electronic applications. chemistryviews.orgresearchgate.net The synthesis of polymers like PCPP (poly(2,6-(4,4-bis(2-ethylhexyl)-4H-cyclopenta-[def]phenanthrene))) highlights the utility of the ethylated core. researchgate.netresearchgate.net In these polymers, the CPP unit forms the rigid, conjugated backbone responsible for the material's fundamental electronic and photophysical properties. The ethylhexyl side chains ensure that the polymer is soluble in common organic solvents, enabling its deposition into uniform thin films via techniques like spin-coating, which is crucial for device fabrication. researchgate.net
Furthermore, the CPP unit can be copolymerized with other aromatic units to create materials with finely tuned properties. For example, introducing 2,1,3-benzothiadiazole (B189464) (BT) units into a PCPP backbone results in a red-shifted emission color and increases the electron affinity of the resulting copolymer. researchgate.net This modular approach allows material scientists to design polymers with specific band gaps and energy levels for targeted applications.
The viability of CPP as a building block has been significantly enhanced by the development of more efficient and scalable synthetic routes. A novel, three-step gram-scale synthesis of the core CPP molecule from pyrene (B120774) has been reported, which uses less hazardous reagents and minimizes solvent use. chemistryviews.org This advancement makes the CPP building block more accessible and economically feasible for the large-scale production of photoactive materials. chemistryviews.org
Precursors for Fullerene Fragments and Buckybowls
The curved π-conjugated surface is the defining feature of fullerene fragments, also known as buckybowls. The inherent structure of 4H-cyclopenta[def]phenanthrene, which contains a five-membered ring fused to a larger polycyclic aromatic system, introduces this essential curvature. This makes CPP and its derivatives logical starting materials for the synthesis of complex, bowl-shaped carbon nanostructures.
The synthesis of buckybowls often involves intramolecular cyclization or dehydrogenation reactions on carefully designed polycyclic aromatic hydrocarbon precursors. For example, nitrogen-containing buckybowls have been successfully synthesized from phenanthrene derivatives through cyclization reactions at the bay positions of the aromatic core. researchgate.net A similar "bottom-up" synthetic strategy could be envisioned starting from ethylated CPP. The ethyl groups could potentially be removed or modified during a high-temperature cyclodehydrogenation process, leading to the formation of larger, more complex curved π-systems. The CPP core provides the initial strain and curvature necessary to guide the formation of the final buckybowl structure.
Supramolecular Assemblies and Soft Materials
The ability of molecules to self-assemble into ordered supramolecular structures is fundamental to the creation of functional soft materials. In the case of phenanthrene derivatives, hydrophobic interactions between the aromatic cores are a primary driving force for self-assembly. The introduction of an ethyl group to the 4H-cyclopenta(def)phenanthrene scaffold can modulate these interactions, influencing the morphology of the resulting assemblies.
While specific research on the supramolecular assemblies of simple ethyl-4H-cyclopenta(def)phenanthrene is limited, studies on related systems provide valuable insights. For instance, the presence of alkyl chains on phenanthrene-based molecules has been shown to facilitate the formation of various nanostructures in solution. The flexibility and conformational states of the ethyl group can influence the packing of the aromatic cores, potentially leading to the formation of liquid crystalline phases or other ordered soft matter structures. The ethyl group, by contributing to the molecule's solubility and processing characteristics in polymer formulations, enhances its suitability for advanced electronic materials. smolecule.com
Influence of Ethyl Substitution on Material Performance
The performance of organic materials in electronic devices is intrinsically linked to the molecular structure of the constituent compounds. The substitution of an ethyl group onto the 4H-cyclopenta(def)phenanthrene core can significantly impact its material properties, from how the molecules pack in the solid state to their fundamental electronic behavior.
The solid-state packing of organic semiconductor molecules is a critical determinant of charge transport efficiency. The planar and rigid core of 4H-cyclopenta(def)phenanthrene lends itself to strong π-π stacking interactions, which are essential for orbital overlap and efficient charge hopping between adjacent molecules. X-ray crystallographic studies of the parent 4H-cyclopenta(def)phenanthren-4-one have revealed a triclinic crystal system, indicating a densely packed structure. smolecule.comnih.gov
| Compound | Crystal System | Key Intermolecular Interactions |
| 4H-Cyclopenta(def)phenanthren-4-one | Triclinic | π-π stacking |
| Hypothetical Ethyl-4H-Cyclopenta(def)phenanthrene | - | π-π stacking, C-H···π interactions, van der Waals forces |
This table includes hypothetical data for ethyl-4H-cyclopenta(def)phenanthrene based on general principles of alkyl-substituted PAHs, as specific crystallographic data was not available in the search results.
The electronic and optical properties of 4H-cyclopenta(def)phenanthrene derivatives are central to their application in devices like organic light-emitting diodes (OLEDs). smolecule.com The extended π-conjugated system of the core molecule gives rise to characteristic absorption and emission spectra. The introduction of an ethyl group can subtly but significantly tune these properties.
Alkyl groups are generally considered to be weakly electron-donating through an inductive effect. This can lead to a slight increase in the energy of the highest occupied molecular orbital (HOMO), which in turn can reduce the energy gap between the HOMO and the lowest unoccupied molecular orbital (LUMO). A smaller HOMO-LUMO gap typically results in a bathochromic (red) shift in the absorption and emission spectra.
The position of the ethyl substituent is also a critical factor. Substitution at different points on the phenanthrene ring system will have varying effects on the electronic structure and, consequently, the photophysical properties. While systematic studies on the effect of alkyl chain length for the 4H-cyclopenta(def)phenanthrene system are not widely available, research on other alkylated phenanthrenes has shown that the position of substitution can significantly influence properties. rsc.org For instance, equatorial substitutions on the phenanthrene core have been observed to have a more pronounced effect on biological activity, which is linked to electronic properties, than substitutions at other positions. rsc.org This suggests that the placement of the ethyl group on the 4H-cyclopenta(def)phenanthrene backbone is a key parameter for tuning its optoelectronic characteristics for specific applications, such as blue light emission in OLEDs. smolecule.com
| Compound/Derivative Family | Reported Application | Key Optoelectronic Feature |
| 4H-Cyclopenta(def)phenanthrene | Building block for photoactive materials chemistryviews.org | Core chromophore |
| Ethyl-4H-Cyclopenta(def)phenanthrene | Building block for conjugated polymers in OLEDs smolecule.com | Enhanced solubility and processing for blue light emission smolecule.com |
| Alkylated Phenanthrenes | Model compounds for toxicity studies | Structure-dependent electronic activity researchgate.net |
Environmental Dynamics and Transformation of Ethylated Cyclopenta Def Phenanthrenes
Degradation Pathways in Environmental Matrices
The degradation of PAHs in the environment occurs through both biotic and abiotic processes. Abiotic degradation can involve photochemical processes, where exposure to light leads to photooxidation, forming oxygenated PAHs and quinones. mdpi.com PAHs can also react with atmospheric radicals like NO₂ or NO₃ to form nitro-PAHs. mdpi.com
Biotic degradation, or biodegradation, is a key process for the removal of PAHs from the environment. openbiotechnologyjournal.com This process is primarily carried out by microorganisms such as bacteria, fungi, and algae. mdpi.comopenbiotechnologyjournal.com The degradation of PAHs by bacteria often begins with the action of ring-hydroxylating dioxygenases (RHDs), which introduce hydroxyl groups to the aromatic rings. nih.govnih.gov This initial step makes the molecule more susceptible to further enzymatic attack, leading to ring cleavage and eventual mineralization to carbon dioxide and water. nih.gov For instance, the degradation pathways for PAHs like naphthalene, phenanthrene (B1679779), and pyrene (B120774) have been elucidated in bacteria such as Cycloclasticus, showing an interconnected metabolic network that can process multiple PAHs. nih.govnih.gov The presence of an ethyl group on the 4H-Cyclopenta(def)phenanthrene molecule can influence the rate and pathway of its biodegradation, potentially requiring specific enzymatic machinery from adapted microorganisms.
Bioremediation Strategies for Ethylated Polycyclic Aromatic Hydrocarbons
Bioremediation offers an environmentally sound and cost-effective approach to cleaning up PAH-contaminated sites. nih.govjohnshopkins.edumdpi.com This technology harnesses the metabolic capabilities of microorganisms to transform or mineralize pollutants. openbiotechnologyjournal.comnih.gov Strategies for the bioremediation of soils and water contaminated with PAHs, including ethylated derivatives, can be broadly categorized as in situ or ex situ.
Several factors influence the effectiveness of PAH bioremediation, including the concentration and type of PAH, the diversity and activity of the native microbial population, and environmental conditions like temperature, pH, and nutrient availability. openbiotechnologyjournal.com The low bioavailability of high-molecular-weight and substituted PAHs is a significant challenge. mdpi.com
Common Bioremediation Techniques:
Bioaugmentation: This involves introducing specific PAH-degrading microorganisms to a contaminated site to supplement the indigenous population. mdpi.com
Biostimulation: This strategy focuses on stimulating the growth and activity of the native microbial community by adding nutrients, oxygen, or other electron acceptors. mdpi.com
Phytoremediation: This technique uses plants to remove, contain, or degrade contaminants in soil and water. mdpi.com
Mycoremediation: This involves using fungi, particularly ligninolytic fungi, which produce powerful, non-specific enzymes capable of degrading a wide range of recalcitrant compounds like PAHs. mdpi.com
Enzymatic Bioremediation: This approach uses isolated enzymes from microorganisms to target specific pollutants. This method can be highly efficient and selective. nih.gov
The following table summarizes various bioremediation methods applicable to PAH-contaminated environments.
| Bioremediation Method | Description | Key Organisms/Agents |
| Microbial Degradation | Utilizes bacteria and microalgae to mineralize PAHs into less toxic compounds. mdpi.comnih.gov | Bacteria (Cycloclasticus, etc.), Microalgae |
| Mycoremediation | Employs fungi that secrete powerful extracellular enzymes to break down complex pollutants. mdpi.com | Ligninolytic fungi |
| Phytoremediation | Uses plants to absorb, accumulate, and/or degrade contaminants from the soil. mdpi.com | Various plant species |
| Composting | An aerobic process where microorganisms in a controlled environment degrade organic pollutants. mdpi.com | Bacteria, Fungi |
| Enzymatic Degradation | Involves the use of isolated microbial enzymes for targeted pollutant degradation. nih.gov | Laccases, Peroxidases, Dioxygenases |
Formation and Transformation in Thermal Systems
Soot, a major product of incomplete combustion, is a complex material primarily composed of carbonaceous particles. youtube.com Its formation is a significant concern due to its adverse effects on human health and the climate. nih.govyoutube.comresearchgate.net The process of soot formation begins with the pyrolysis of fuel, where high temperatures break down larger hydrocarbon molecules into smaller, reactive fragments in the absence of sufficient oxygen. youtube.com
These fragments, particularly acetylene (B1199291), then undergo a series of complex chemical reactions to form the first aromatic rings, such as benzene (B151609). This is a critical step known as PAH inception. Subsequent growth of these initial rings leads to the formation of larger and more complex PAHs. youtube.comresearchgate.net These gas-phase PAHs can then grow through surface reactions and eventually coagulate to form the initial soot particles, a process termed particle inception. youtube.com These nascent particles continue to grow through surface growth and further coagulation. youtube.com
Ethylated PAHs, such as ethyl-4H-cyclopenta(def)phenanthrene, are important intermediates in the growth of larger PAHs and the formation of soot during combustion. mdpi.com One significant pathway for the formation and growth of substituted PAHs is the Methyl Addition Cyclization (MAC) mechanism. mdpi.com This process involves the addition of methyl radicals to an existing PAH structure. mdpi.commdpi.com The resulting alkyl chain can then lead to the formation of a new fused ring through cyclization and hydrogen elimination. mdpi.com
For example, the formation of pyrene from phenanthrene can proceed through the addition of methyl radicals. mdpi.com Similarly, the presence of ethyl groups on PAHs indicates active growth processes within the combustion environment. The formation of these alkylated PAHs is a crucial link in the chain of reactions that transform smaller aromatic molecules into the large, complex structures that constitute soot. mdpi.comnih.gov The study of these mechanisms is vital for developing strategies to control and reduce soot emissions from various combustion sources. nih.gov
Astrochemistry and Interstellar Medium Relevance of Substituted PAHs
Polycyclic aromatic hydrocarbons are believed to be among the most abundant and widespread organic molecules in the universe, potentially containing a significant fraction of all carbon in space. astrochem.orgsciencedaily.com They are observed in a variety of astronomical environments, including the outflows of carbon-rich stars, dense interstellar clouds, and meteorites. astrochem.org It is hypothesized that PAHs are responsible for the unidentified infrared (UIR) emission bands, a series of characteristic spectral features observed from many celestial objects. nasa.govnih.gov
The substitution of PAH molecules with various functional groups, including alkyl groups like ethyl, is of significant interest in astrochemistry. astrochem.org Such substitutions can occur when PAHs are irradiated in interstellar ices containing molecules with hydrogen atoms or through gas-phase reactions in circumstellar environments. astrochem.orgrsc.org These chemical modifications alter the physical and chemical properties of the parent PAH, most notably their spectroscopic signatures. astrobiology.comarxiv.org
The addition of an ethyl group to a PAH, for instance, would shift its vibrational frequencies, leading to changes in its infrared emission spectrum. astrobiology.com This is important for interpreting astronomical observations, as the precise positions and shapes of the UIR bands vary between different objects, which may indicate the presence of different sizes, ionization states, and substitutions of PAHs. asianjournalofphysics.com Substituted PAHs, including ethylated species, are considered candidates for the carriers of the diffuse interstellar bands (DIBs), a set of mysterious absorption lines seen in the spectra of distant stars. arxiv.orgnih.gov The study of substituted PAHs like ethyl-4H-cyclopenta(def)phenanthrene helps astronomers and astrochemists to model the complex carbon chemistry of the interstellar medium and understand the composition and evolution of interstellar dust. asianjournalofphysics.comnasa.gov
The following table details some parent PAHs and their relevance in astrophysical contexts.
| Compound Name | Molecular Formula | Astrophysical Significance |
| Naphthalene | C₁₀H₈ | A basic PAH, its degradation pathways are studied to understand PAH metabolism in bacteria relevant to astrobiology. nih.gov Cations are studied for reactivity in the interstellar medium. nih.gov |
| Phenanthrene | C₁₄H₁₀ | Used in laboratory studies of substituted PAHs to understand their spectral properties and relevance to interstellar absorption bands. arxiv.org Its degradation is studied in marine bacteria. nih.gov |
| Pyrene | C₁₆H₁₀ | Found in abundance in a distant interstellar cloud, suggesting it may be a key source of carbon in the early solar system. sciencedaily.com Its degradation pathways are a model for complex PAH breakdown. nih.gov |
| Anthracene | C₁₄H₁₀ | Studied with substituted side groups to investigate their absorption spectra and potential contribution to diffuse interstellar bands. arxiv.org |
Future Research Directions and Emerging Paradigms in Ethylated Cyclopenta Def Phenanthrene Chemistry
Development of Novel and Highly Efficient Synthetic Routes
The advancement of applications for ethylated 4H-cyclopenta(def)phenanthrene is intrinsically linked to the development of efficient and scalable synthetic methodologies. While general routes for the synthesis of the parent 4H-cyclopenta[def]phenanthrene (CPP) exist, often starting from precursors like pyrene (B120774), the focus is now shifting towards more concise and atom-economical pathways that can be readily adapted for the introduction of functional groups such as the ethyl moiety. nih.govchemistryviews.org
A significant breakthrough has been the development of a three-step, gram-scale synthesis of CPP from pyrene. chemistryviews.org This method, which involves oxidation to pyrene-4,5-dione, a key ring contraction to form oxo-CPP, and a final reduction, offers a more economical and less hazardous route compared to previous lengthy syntheses. chemistryviews.orgarxiv.org Future research will likely focus on adapting such streamlined processes for the direct synthesis of ethylated analogs. This could involve the use of ethylated starting materials or the development of late-stage C-H ethylation techniques on the CPP core.
Rational Design of Ethylated Analogs with Tailored Properties
The rational design of novel organic materials with specific functionalities is a cornerstone of modern materials science. In the context of ethylated 4H-cyclopenta(def)phenanthrene, the ethyl group serves as a crucial handle to fine-tune the molecule's properties for targeted applications, particularly in organic electronics.
The introduction of alkyl groups, such as ethyl or dioctyl, onto the CPP core has been shown to be an effective strategy for creating materials with high thermal stability and the ability to form high-quality amorphous films, which are essential for fabricating efficient organic light-emitting diodes (OLEDs). researchgate.net For instance, novel blue emitters based on dioctyl-substituted CPP derivatives have demonstrated high efficiency and pure blue emission in multilayered OLEDs. researchgate.net Theoretical studies on polymers based on 4,4-bis(2-ethylhexyl)-4H-cyclopenta-[def]-phenanthrene have provided insights into their electronic structures and optical properties, guiding the design of materials with desired absorption and emission spectra. researchgate.net
Future research will focus on establishing clear structure-property relationships for ethylated CPPs. This will involve the synthesis of a series of isomers with the ethyl group at different positions on the phenanthrene (B1679779) ring system and a thorough investigation of how this substitution pattern affects the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, the optical bandgap, and charge carrier mobility. Computational modeling, including Density Functional Theory (DFT) calculations, will play a pivotal role in predicting the electronic properties of designed analogs before their synthesis, thus accelerating the discovery of materials with optimal characteristics for applications in organic photovoltaics and field-effect transistors. frontiersin.org The strategic placement of ethyl groups can also be used to control the intermolecular packing in the solid state, which is a critical factor in determining the charge transport properties of organic semiconductors.
Exploration of Undiscovered Material Applications
While the primary application focus for 4H-cyclopenta(def)phenanthrene derivatives has been in organic electronics, particularly as blue-emitting materials in OLEDs, the unique photophysical properties of their ethylated analogs suggest a broader range of potential uses. chemistryviews.orgresearchgate.net The exploration of these undiscovered applications is a key future research direction.
The strong fluorescence and tunable electronic properties of ethylated CPPs make them attractive candidates for the development of chemical sensors. For instance, their fluorescence could be quenched or enhanced in the presence of specific analytes, forming the basis for highly sensitive and selective detection methods. The ethyl groups can enhance the solubility of the CPP core in various solvents, facilitating the fabrication of sensor devices through solution-based processing techniques.
Furthermore, the photocatalytic potential of functionalized PAHs is an emerging area of interest. Research has shown that TiO2 composites can be used for the photocatalytic degradation of PAHs in water. nih.govacs.org Ethylated CPPs, with their ability to absorb UV and visible light, could be investigated as organic photocatalysts for various chemical transformations, including water splitting for hydrogen production and the degradation of environmental pollutants. nih.govrsc.org The presence of the ethyl group could influence the photocatalytic activity and stability of these materials.
Other potential applications could include their use as active components in organic solar cells, where their broad absorption and good film-forming properties would be advantageous. chemistryviews.org The development of polymers incorporating ethylated CPP units could also lead to new materials with interesting mechanical and optical properties for a variety of advanced applications.
Deeper Understanding of Complex Chemical and Environmental Interactions
As with all PAHs, a thorough understanding of the environmental fate and toxicological profile of ethylated 4H-cyclopenta(def)phenanthrene is crucial for its safe and sustainable development and application. While extensive research exists on the 16 priority PAHs designated by the U.S. Environmental Protection Agency, the environmental and health effects of their alkylated derivatives are less understood, despite their prevalence in the environment. nih.govnih.govacs.org
Studies have shown that alkylated PAHs can be more abundant in the environment than their parent compounds and may exhibit different or even enhanced toxicity. nih.govnih.gov For instance, the biodegradation of alkylated PAHs can lead to the formation of more soluble and potentially more toxic metabolites. nih.gov Research on the developmental toxicity of a wide range of alkylated PAHs in zebrafish has revealed that toxicity can vary substantially depending on the location of the alkyl substitution and the length of the alkyl chain. nih.gov
Future research must therefore focus on the specific environmental degradation pathways of ethylated 4H-cyclopenta(def)phenanthrene, including both biotic and abiotic processes such as microbial degradation and photodegradation. nih.govasm.org This includes identifying the primary degradation products and assessing their persistence and toxicity. Toxicological studies are needed to determine the potential for these compounds to cause adverse health effects, such as mutagenicity or endocrine disruption. rsc.orgnih.gov In silico toxicological methods, which use computational models to predict the toxicity of chemicals based on their structure, will be an invaluable tool for prioritizing experimental testing and for the early-stage hazard assessment of novel ethylated CPP analogs. frontiersin.orgnih.govceon.rsnih.gov
Integration of Artificial Intelligence and Machine Learning in Compound Discovery and Synthesis
For materials discovery, generative ML models can explore the vast chemical space of possible CPP derivatives to identify novel structures with tailored electronic and optical properties for specific applications. arxiv.orgarxiv.org These models can learn the complex relationships between molecular structure and material properties from existing data and then generate new molecules that are predicted to have superior performance. For example, ML models can be used to predict the photophysical properties of PAHs, aiding in the design of new fluorescent materials. arxiv.org
Furthermore, ML can be applied to predict the environmental and toxicological properties of new compounds, allowing for a "safe-by-design" approach. nih.govnih.gov By integrating AI and ML into the research workflow, scientists can more efficiently navigate the complexities of ethylated cyclopenta(def)phenanthrene chemistry, from fundamental synthesis to the development of advanced and sustainable materials.
Q & A
Q. What are the established synthetic routes for 4H-Cyclopenta[def]phenanthrene and its ethyl derivatives?
Key methodologies include:
- Decarboxylation of anthracene oil derivatives : Kruber’s method (1934) involves heating anthracene oil fractions with Na and CO₂, followed by decarboxylation .
- Cyclization of phenanthrene-carboxylic acids : Medenwald’s approach (1953) uses phenanthrene-4,5-dicarboxylic acid with Ba(OH)₂, yielding ~26% of the ketone precursor . Newman et al. improved this via polyphosphoric acid cyclization (~36% yield) .
- Reduction and catalytic dehydrogenation : Yoshida’s method reduces ketones (e.g., via NaBH₄) and employs Pd/charcoal for dehydrogenation, scalable despite multi-step processes .
- Oxidation of parent hydrocarbons : Iodic acid oxidation of 4H-Cyclopenta[def]phenanthrene yields mixed products, requiring chromatographic separation .
Q. What analytical techniques are critical for characterizing ethyl-substituted 4H-Cyclopenta[def]phenanthrene?
- Spectroscopy : IR identifies carbonyl groups (e.g., ketones at ~1750 cm⁻¹), while ¹H/¹³C NMR resolves aromatic proton environments and ethyl substitution patterns (δ 1.2–1.4 ppm for CH₃, δ 2.5–3.0 ppm for CH₂) .
- Mass spectrometry (MS) : High-resolution MS (HRMS) confirms molecular formulas (e.g., C₁₆H₁₂ for ethyl derivatives) and fragmentation pathways .
- Chromatography : HPLC or GC-MS separates complex oxidation byproducts (e.g., from iodic acid reactions) .
Q. How do structural modifications like ethyl substitution influence photophysical properties?
Ethyl groups introduce steric effects and electron-donating character, altering:
- Absorption/emission spectra : Red shifts in UV-Vis due to extended π-conjugation .
- Thermal stability : Ethyl derivatives exhibit higher decomposition temperatures compared to methyl analogs (e.g., TGA data) .
- Crystallinity : Substituent position impacts packing efficiency, as seen in XRD studies of fluorene analogs .
Advanced Research Questions
Q. How can researchers resolve contradictions in oxidation product data for 4H-Cyclopenta[def]phenanthrene?
Conflicting reports on oxidation products (e.g., Kruber vs. Yoshida) arise from varying reaction conditions. Mitigation strategies include:
Q. What theoretical frameworks guide the design of ethyl-substituted PAHs for C₆₀ surface modeling?
- Curvature-matching : Ethyl groups mimic C₆₀’s surface topology, enabling π-π stacking interactions .
- Hückel’s rule : Stability of fused-ring systems (e.g., 14 π-electrons in cyclopenta-phenanthrene) informs derivatization .
- Frontier molecular orbital (FMO) theory : Ethyl substitution modulates HOMO-LUMO gaps, critical for charge transport in organic electronics .
Q. What methodologies optimize the regioselectivity of ethyl group introduction?
- Directed ortho-metalation : Use of directing groups (e.g., -OMe) on phenanthrene precursors ensures ethyl substitution at C1 or C2 positions .
- Cross-coupling : Suzuki-Miyaura reactions with ethylboronic acids target specific aryl halide sites .
- Steric/electronic maps : Molecular dynamics (MD) simulations predict favorable substitution sites .
Q. How can environmental persistence of ethyl-4H-Cyclopenta[def]phenanthrene be assessed?
- Degradation studies : Simulate UV/ozone exposure in flow reactors, monitoring byproducts via LC-MS .
- Bioaccumulation assays : Use Daphnia magna models to measure logP values and trophic magnification .
- Sediment analysis : Soxhlet extraction followed by GC-MS quantifies adsorption in hydrophobic matrices .
Q. What experimental designs improve yield in multi-step syntheses?
- Factorial design of experiments (DoE) : Optimize parameters (e.g., temperature, catalyst loading) for cyclization steps .
- Flow chemistry : Continuous processing minimizes intermediate degradation in acid-catalyzed reactions .
- Microwave-assisted synthesis : Accelerates ring-closure steps (e.g., 30% reduction in reaction time) .
Q. How do Wagner-Meerwein rearrangements enable ring expansion in ethyl derivatives?
Q. What computational tools predict ethyl derivative reactivity in photochemical reactions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
